YLT192 is a novel small molecule designed as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. This compound was developed to target angiogenesis, a process critical in tumor growth and metastasis. The synthesis of YLT192 was carried out at the State Key Laboratory of Biotherapy at Sichuan University in China. The compound has shown promising bioavailability and potency, making it a significant candidate in cancer therapy research.
YLT192 is classified as a VEGFR2 inhibitor, which is part of a broader category of anti-cancer agents targeting angiogenesis. The compound's development aimed to create a selective inhibitor with minimal toxicity, which is crucial for therapeutic applications in oncology. Research indicates that YLT192 effectively inhibits VEGFR2 activity, demonstrating an inhibitory rate of 93% at a concentration of 1 micromolar .
The synthesis of YLT192 involves several key steps that utilize advanced organic chemistry techniques. The specific synthetic route includes:
The synthesis process is detailed in the supplementary materials accompanying the research publication, which includes diagrams and reaction conditions. The synthetic route is optimized to enhance yield and minimize by-products, ensuring that the final product meets the required specifications for pharmacological studies .
YLT192 possesses a unique molecular structure that facilitates its interaction with VEGFR2. The structural formula includes specific functional groups designed to enhance binding affinity and specificity.
The molecular weight of YLT192 and its structural characteristics are essential for understanding its pharmacokinetic properties. Molecular docking studies have provided insights into how YLT192 interacts with the inactive conformation of VEGFR2, highlighting strong hydrogen-bonding interactions with key residues in the receptor .
YLT192 undergoes various chemical reactions that are crucial for its efficacy as a VEGFR2 inhibitor:
The effects of YLT192 on cell migration were assessed using wound healing assays, while transwell assays evaluated its impact on cell invasion. These studies confirmed that YLT192 significantly inhibits both processes in a concentration-dependent manner.
YLT192 exerts its anti-angiogenic effects primarily through the inhibition of VEGFR2 signaling pathways.
Pharmacokinetic studies reveal that after oral administration, YLT192 achieves a peak plasma concentration indicating effective systemic absorption and bioavailability .
YLT192 exhibits favorable physical properties that enhance its potential as an orally administered drug:
The chemical properties include:
Relevant pharmacokinetic parameters indicate an elimination half-life conducive to once-daily dosing regimens .
YLT192 holds significant potential for scientific applications, particularly in cancer therapy:
Angiogenesis—the formation of new blood vessels—is indispensable for tumor growth and metastasis, providing essential oxygen and nutrients to proliferating cancer cells. Vascular Endothelial Growth Factor A (VEGF-A) binding to VEGFR2 (KDR/Flk-1) triggers endothelial cell proliferation, migration, and survival, driving pathological angiogenesis in solid tumors [1] [3]. This pathway activates downstream effectors like PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and PLCγ/PKC, which collectively promote vascular permeability and endothelial network formation [1] [6]. Tumors exploit this machinery to establish a supportive microenvironment, with VEGFR2 overexpression correlating with poor prognosis in cancers such as hepatocellular carcinoma and non-small cell lung cancer [3] [6].
VEGFR2 is a 1356-amino-acid transmembrane receptor tyrosine kinase with three domains critical for its angiogenic function:
Table 1: Structural Domains of VEGFR2 and Functional Significance
Domain | Amino Acid Residues | Function |
---|---|---|
Extracellular Domain (ECD) | 20–764 | Binds VEGF-A/C/D; contains 7 immunoglobulin-like subdomains and 18 glycosylation sites essential for ligand specificity and dimerization |
Transmembrane Domain (TMD) | 765–789 | Anchors receptor in the plasma membrane; facilitates receptor dimerization |
Tyrosine Kinase Domain (TKD) | 834–1162 | Catalyzes autophosphorylation at Y951, Y1059, Y1175; activates downstream signaling cascades |
Ligand binding induces VEGFR2 dimerization and autophosphorylation at key tyrosine residues (e.g., Y1175), recruiting adaptor proteins like NCK, SHC, and PLCγ [1] [6]. Recent studies highlight the role of endocytosis in VEGFR2 signaling: VEGF binding shifts internalization from clathrin-mediated to macropinocytosis, a process governed by CDC42 GTPase [5] [10]. This internalization route amplifies pro-angiogenic signals and is essential for endothelial tube formation in vitro and in vivo [5]. Additionally, VEGFR2 is expressed on immunosuppressive regulatory T cells (Tregs) in the tumor microenvironment, where it potentiates immune evasion by promoting Treg infiltration and interleukin-10 secretion [2].
Despite clinical successes with agents like sorafenib and sunitinib, limitations persist:
Table 2: Resistance Mechanisms to VEGFR2-Targeted Therapies
Resistance Mechanism | Clinical Consequence |
---|---|
Upregulation of FGF/angiopoietin signaling | Tumor revascularization during anti-VEGF therapy |
Recruitment of VEGFR2+ Tregs | Immunosuppression and reduced T-cell infiltration |
Endothelial cell mutations | Reduced drug sensitivity; enhanced survival pathways |
These challenges underscore the need for next-generation inhibitors with improved selectivity and novel mechanisms to overcome resistance [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7